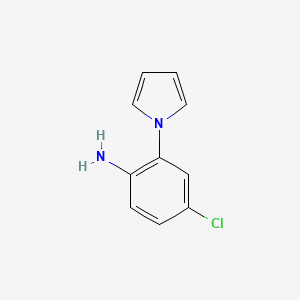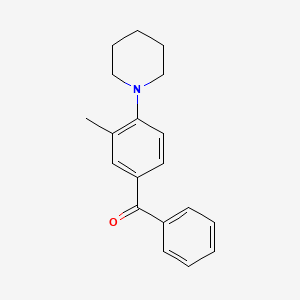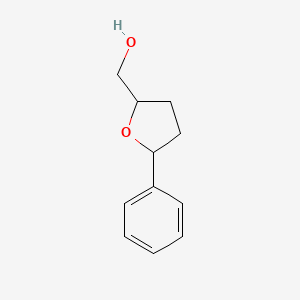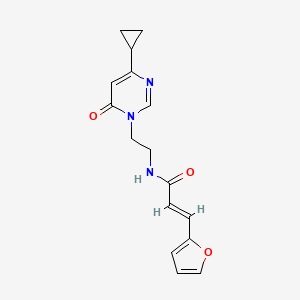![molecular formula C15H13Cl2N3O5S B2835859 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1057918-63-4](/img/structure/B2835859.png)
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as SDPCE and is a derivative of pyridine. The synthesis of SDPCE involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(4-sulfamoylphenyl) ethylamine.
作用机制
The mechanism of action of SDPCE involves its interaction with specific targets in the body. SDPCE has been found to inhibit the activity of enzymes such as carbonic anhydrase, which plays a crucial role in cancer cell proliferation. SDPCE has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. The antimicrobial activity of SDPCE is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
SDPCE has been found to have various biochemical and physiological effects. Studies have shown that SDPCE can induce apoptosis in cancer cells by activating caspase enzymes. SDPCE has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, SDPCE has been found to reduce the levels of pro-inflammatory cytokines, which can lead to a reduction in inflammation. The antimicrobial activity of SDPCE is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi, leading to their death.
实验室实验的优点和局限性
SDPCE has several advantages and limitations for lab experiments. One advantage is that it has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. This makes it a promising compound for further research. However, one limitation is that SDPCE has low solubility in water, which can make it challenging to work with in certain experiments. Additionally, SDPCE has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
未来方向
There are several future directions for the study of SDPCE. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. Another direction is to explore its pharmacokinetics and toxicity in vivo. Additionally, further research is needed to understand the mechanism of action of SDPCE and to identify its specific targets in the body. Finally, efforts should be made to improve the solubility of SDPCE in water to make it more accessible for lab experiments.
Conclusion:
In conclusion, 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis of SDPCE involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(4-sulfamoylphenyl) ethylamine. SDPCE has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. However, further research is needed to understand its mechanism of action, pharmacokinetics, and toxicity. Efforts should also be made to improve its solubility in water to make it more accessible for lab experiments.
合成方法
The synthesis of SDPCE involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(4-sulfamoylphenyl) ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for a few hours, and the product is obtained by filtration and purification.
科学研究应用
SDPCE has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. SDPCE has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, SDPCE has been found to exhibit antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)propan-2-yl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-8(25-15(22)13-11(16)6-7-12(17)20-13)14(21)19-9-2-4-10(5-3-9)26(18,23)24/h2-8H,1H3,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKLCVMEPMMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)




![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)